Cas no 130971-02-7 (2-Butanone,3-hydroxy-4-(phosphonooxy)-, (3S)-)

2-Butanone,3-hydroxy-4-(phosphonooxy)-, (3S)- structure
130971-02-7 structure
Product name:2-Butanone,3-hydroxy-4-(phosphonooxy)-, (3S)-
CAS No:130971-02-7
MF:C4H9O6P
MW:184.08446
CID:139650
PubChem ID:14056322

2-Butanone,3-hydroxy-4-(phosphonooxy)-, (3S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone,3-hydroxy-4-(phosphonooxy)-, (3S)-
    • [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
    • 3,4-dihydroxy-2-butanone-4-phosphate
    • (2R)-2-hydroxy-3-oxobutyl dihydrogen phosphate
    • 2-Butanone, 3-hydroxy-4-(phosphonooxy)-, (S)-
    • 3,4-Dhbp
    • (2S)-2-hydroxy-3-oxobutyl phosphate
    • 130971-02-7
    • L-3,4-dihydroxybutan-2-one 4-phosphate
    • Q27122140
    • (3S)-3-Hydroxy-4-(phosphonooxy)-2-butanone
    • DTXSID30156822
    • (S)-3-hydroxy-4-(phosphonooxy)-2-butanone
    • 1-deoxy-L-glycero-tetrulose 4-phosphate
    • (2S)-2-hydroxy-3-oxobutyl dihydrogen phosphate
    • (3S)-3-hydroxy-4-(phosphonooxy)butan-2-one
    • CHEBI:50608
    • 2-Hydroxy-3-oxobutyl phosphate
    • 3,4-Dihydroxy-2-butanone 4-phosphate
    • Inchi: InChI=1S/C4H9O6P/c1-3(5)4(6)2-10-11(7,8)9/h4,6H,2H2,1H3,(H2,7,8,9)/t4-/m1/s1
    • InChI Key: OKYHYXLCTGGOLM-SCSAIBSYSA-N
    • SMILES: CC([C@@H](COP(=O)(O)O)O)=O

Computed Properties

  • Exact Mass: 184.01367
  • Monoisotopic Mass: 184.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104A^2
  • XLogP3: -2.5

Experimental Properties

  • Density: 1.599
  • Boiling Point: 425.2°Cat760mmHg
  • Flash Point: 210.9°C
  • Refractive Index: 1.499
  • PSA: 104.06
  • LogP: -0.95440

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